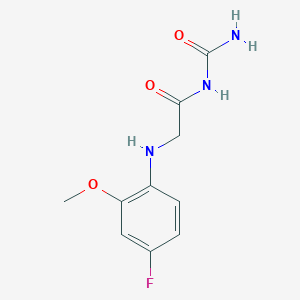
n-Carbamoyl-2-((4-fluoro-2-methoxyphenyl)amino)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-Carbamoyl-2-((4-fluoro-2-methoxyphenyl)amino)acetamide is a synthetic organic compound with the molecular formula C10H12FN3O3 and a molecular weight of 241.22 g/mol . This compound is characterized by the presence of a carbamoyl group, a fluoro-substituted aromatic ring, and a methoxy group, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
The synthesis of n-Carbamoyl-2-((4-fluoro-2-methoxyphenyl)amino)acetamide typically involves the reaction of 4-fluoro-2-methoxyaniline with chloroacetyl chloride, followed by the addition of urea to form the final product . The reaction conditions often include the use of organic solvents such as dichloromethane or acetonitrile, and the reactions are carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
n-Carbamoyl-2-((4-fluoro-2-methoxyphenyl)amino)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The aromatic ring in this compound can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.
Common reagents and conditions used in these reactions include acidic or basic catalysts, elevated temperatures, and specific solvents to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
n-Carbamoyl-2-((4-fluoro-2-methoxyphenyl)amino)acetamide has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of n-Carbamoyl-2-((4-fluoro-2-methoxyphenyl)amino)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with cellular components .
Comparison with Similar Compounds
n-Carbamoyl-2-((4-fluoro-2-methoxyphenyl)amino)acetamide can be compared with other similar compounds, such as:
N-[(4-Fluoro-2-methoxyphenyl)carbamoyl]-D-aspartic acid: This compound shares a similar aromatic structure but differs in its functional groups and overall molecular structure.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: This compound has a similar methoxy-substituted aromatic ring but differs in its amine and carbamoyl groups.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H12FN3O3 |
|---|---|
Molecular Weight |
241.22 g/mol |
IUPAC Name |
N-carbamoyl-2-(4-fluoro-2-methoxyanilino)acetamide |
InChI |
InChI=1S/C10H12FN3O3/c1-17-8-4-6(11)2-3-7(8)13-5-9(15)14-10(12)16/h2-4,13H,5H2,1H3,(H3,12,14,15,16) |
InChI Key |
WULYENKRLNVIOZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)F)NCC(=O)NC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















